molecular formula C98H156N34O32S2 B1591219 Atriales natriuretisches Peptid (5-27) CAS No. 89139-54-8

Atriales natriuretisches Peptid (5-27)

Katalognummer: B1591219
CAS-Nummer: 89139-54-8
Molekulargewicht: 2386.6 g/mol
InChI-Schlüssel: MAGGONBKRAPXMU-KJZYAOAHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Atrial natriuretic factor (5-27) is a peptide hormone derived from the larger atrial natriuretic peptide. It is secreted by the cardiac atria and plays a crucial role in regulating blood pressure and fluid balance in the body. This compound is part of the natriuretic peptide family, which includes brain natriuretic peptide and C-type natriuretic peptide. The primary function of atrial natriuretic factor (5-27) is to reduce blood volume and pressure by promoting sodium excretion and diuresis .

Wissenschaftliche Forschungsanwendungen

Atrial Natriuretic Peptide (ANP) is a 28-amino acid peptide primarily synthesized in atrial myocytes and has multiple physiological effects . ANP's functions include natriuresis, blood pressure regulation, and antagonism of the renin-angiotensin-aldosterone system (RAAS) . Mechanical stretching of the atria, typically occurring with increased extracellular or blood volume, is the most important factor governing ANP secretion .

ANP and Acute Kidney Injury (AKI)

ANP causes vasodilation of the preglomerular artery, inhibits the angiotensin axis, and triggers prostaglandin release during the initiation phase of AKI . Its natriuretic effect can help prevent tubular obstruction during the reflow period of AKI . Animal studies indicate that ANP can directly increase GFR and exert diuretic and natriuretic effects on the distal nephron .

Clinical trials Several studies have investigated the use of ANP in preventing and treating AKI :

  • Allgren 1997: Anaritide infusion (0.05 to 0.20 μg/kg/min for 24 h) was administered to patients with ATN caused by ischemic or nephrotoxic insults. The study assessed the need for renal replacement therapy (RRT), mortality, end-of-study creatinine levels, and adverse events. The control group received a placebo .
  • Herbert 1999: Urodilatin infusion (20 ng/kg/min for 4-6 days) was given to patients with ATN after major abdominal surgery, with outcomes such as need for RRT, mortality, end-of-study creatinine, and adverse events being assessed. The control group received a placebo .
  • Kuse 1996: Urodilatin (20 ng/kg/min for 7 h) was administered to liver transplant recipients with refractory oliguria and elevated serum creatinine and BUN levels. The study evaluated the need for RRT, mortality, and adverse events, comparing the treatment group to a placebo-controlled group .
  • Lewis 2000: Anaritide infusion (0.05 to 0.20 μg/kg/min for 24 h) was used in patients with oliguric ATN, and the need for RRT, mortality, and adverse events were evaluated against a placebo group .

ANP and Renal Function

ANP increases the glomerular filtration rate (GFR) by dilating the afferent arterioles and constricting the efferent arterioles within the kidney . ANP impacts several channels in the renal nephron, which are present in different parts of the nephron and contribute to sodium regulation . These locations include the proximal tubule, the loop of Henle, the distal tubule, and the collecting duct . In the collecting duct, ANP decreases the activity of ENaCs present on the apical cell membrane, possibly in a cGMP-dependent manner . ANP promotes diuresis and urine excretion .

ANP and Cardiovascular Function

ANP affects embryonic hemodynamics in a dose-dependent manner, decreasing cardiac output and arterial blood pressure . Studies have shown that ANP can induce systemic vasoconstriction . The release of ANP from cardiac atria correlates positively with atrial pressures . After acute blood volume expansion, plasma levels of ANP can increase up to fourfold .

ANP as a Biomarker

Wirkmechanismus

Target of Action

Atrial natriuretic factor (5-27) and Atriopeptin II rat primarily target the guanylyl cyclase/natriuretic peptide receptor-A (GC-A/NPRA) . This receptor is involved in the regulatory actions of Atrial natriuretic factor (5-27) and Atriopeptin II rat . The receptor produces the intracellular second messenger cGMP .

Mode of Action

Atrial natriuretic factor (5-27) and Atriopeptin II rat interact with their targets, the GC-A/NPRA receptors, to produce cGMP . This interaction results in a series of physiological responses, including natriuresis, diuresis, vasorelaxation, antihypertrophic, antiproliferative, and antiinflammatory effects . These effects are largely directed toward the reduction of blood pressure and cardiovascular diseases .

Biochemical Pathways

The interaction of Atrial natriuretic factor (5-27) and Atriopeptin II rat with their targets affects several biochemical pathways. The production of cGMP, an intracellular second messenger, is a key part of these pathways . The increase in cGMP levels leads to a series of downstream effects, including the relaxation of vascular smooth muscle , which contributes to the reduction of blood pressure .

Result of Action

The molecular and cellular effects of the action of Atrial natriuretic factor (5-27) and Atriopeptin II rat include the reduction of blood pressure and cardiovascular diseases . These compounds elicit natriuretic, diuretic, vasorelaxant, antihypertrophic, antiproliferative, and antiinflammatory effects .

Biochemische Analyse

Biochemical Properties

Atrial natriuretic factor (5-27) interacts with various enzymes, proteins, and other biomolecules. The principal receptor involved in the regulatory actions of Atrial natriuretic factor (5-27) is guanylyl cyclase/natriuretic peptide receptor-A (GC-A/NPRA), which produces the intracellular second messenger cGMP . This interaction plays a pivotal role in the control of cardiovascular, endocrine, renal, and vascular homeostasis .

Cellular Effects

Atrial natriuretic factor (5-27) has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it elicits natriuretic, diuretic, vasorelaxant, antihypertrophic, antiproliferative, and antiinflammatory effects, largely directed toward the reduction of blood pressure and cardiovascular diseases .

Molecular Mechanism

The mechanism of action of Atrial natriuretic factor (5-27) involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The downstream signaling pathway of Atrial natriuretic factor (5-27) acts through the guanylyl cyclase receptor and the second messenger cGMP .

Temporal Effects in Laboratory Settings

The effects of Atrial natriuretic factor (5-27) change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its temporal effects.

Dosage Effects in Animal Models

The effects of Atrial natriuretic factor (5-27) vary with different dosages in animal models . Studies have shown that it can have threshold effects and potentially toxic or adverse effects at high doses.

Metabolic Pathways

Atrial natriuretic factor (5-27) is involved in several metabolic pathways . It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels.

Transport and Distribution

Atrial natriuretic factor (5-27) is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and can affect its localization or accumulation.

Subcellular Localization

The subcellular localization of Atrial natriuretic factor (5-27) and its effects on activity or function are crucial aspects of its biochemistry . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of atrial natriuretic factor (5-27) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of amino acids: Using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to activate the carboxyl group.

    Coupling: The activated amino acid is coupled to the resin-bound peptide chain.

    Deprotection: Removal of protecting groups from the amino acids to allow for further coupling.

Industrial Production Methods: Industrial production of atrial natriuretic factor (5-27) may involve large-scale SPPS or recombinant DNA technology. The latter involves inserting the gene encoding the peptide into a suitable expression system, such as bacteria or yeast, to produce the peptide in large quantities .

Analyse Chemischer Reaktionen

Types of Reactions: Atrial natriuretic factor (5-27) can undergo various chemical reactions, including:

    Oxidation: This can occur at methionine residues, leading to the formation of methionine sulfoxide.

    Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like dithiothreitol (DTT).

    Substitution: Amino acid residues can be substituted to create analogs with altered properties.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Site-directed mutagenesis or chemical modification techniques.

Major Products Formed:

Vergleich Mit ähnlichen Verbindungen

Atrial natriuretic factor (5-27) is part of the natriuretic peptide family, which includes:

    Brain Natriuretic Peptide (BNP): Similar in function but primarily produced in the ventricles. It has a longer half-life and is used as a diagnostic marker for heart failure.

    C-type Natriuretic Peptide (CNP): Primarily produced in the vascular endothelium and has a more localized effect on blood vessels.

Uniqueness of Atrial Natriuretic Factor (5-27):

Biologische Aktivität

Atrial Natriuretic Factor (ANF), particularly the fragment ANF (5-27), is a biologically active peptide derived from the larger precursor molecule, pro-atrial natriuretic peptide. This fragment has been studied for its diverse physiological roles, particularly in cardiovascular and renal functions. Below, we explore its biological activity, including its mechanisms of action, effects on kidney function, and implications in clinical settings.

Overview of Atrial Natriuretic Factor (5-27)

ANF (5-27) is a 23-amino acid peptide that retains significant biological activity associated with the regulation of blood pressure and fluid balance. It is primarily synthesized in the atrial myocytes of the heart and released in response to atrial distension. The peptide exerts its effects through specific receptors, influencing various physiological processes.

1. Vasodilation and Blood Pressure Regulation:
ANF (5-27) acts as a vasodilator, promoting relaxation of vascular smooth muscle. It inhibits the renin-angiotensin system, leading to decreased blood volume and blood pressure. Studies indicate that ANF reduces mean arterial pressure and increases total peripheral resistance in animal models .

2. Renal Effects:
The peptide enhances renal function by promoting natriuresis (sodium excretion) and diuresis (urine production). It achieves this by increasing glomerular filtration rate (GFR) and inhibiting sodium reabsorption in the renal tubules . Research has shown that ANF (5-27) can effectively prevent tubular obstruction during acute kidney injury (AKI) by promoting vasodilation of preglomerular arteries .

Clinical Implications

1. Management of Acute Kidney Injury:
ANF has been investigated for its potential benefits in managing AKI. A systematic review of randomized controlled trials indicated that ANF administration could reduce the need for renal replacement therapy in patients at risk for AKI, particularly post-surgery . However, high doses were associated with increased mortality rates, highlighting the need for careful dosing .

2. Cardiac Surgery Outcomes:
In cardiac surgery patients, preserving the right atrial appendage has been shown to enhance the release of ANF, leading to improved diuresis and natriuresis postoperatively. This suggests that maintaining atrial structure during surgery may benefit renal outcomes by optimizing ANF levels .

Summary of Key Studies

StudyObjectiveFindings
Allgren et al., 1997Evaluate ANP in AKIANP infusion reduced renal replacement therapy needs; no mortality improvement observed .
Herbert et al., 1999Assess ANP post-surgerySignificant reduction in AKI incidence with ANP administration .
Kuse et al., 1996Study effects on liver transplant recipientsANP improved urine output and sodium excretion post-transplant .

Case Studies

Case Study 1: Postoperative AKI Management
A study involving patients undergoing major abdominal surgery showed that those treated with ANF had a significant reduction in postoperative AKI compared to controls. The intervention group required less renal replacement therapy, indicating the protective role of ANF against renal dysfunction during high-risk surgeries.

Case Study 2: Heart Failure Patients
In patients with heart failure, elevated levels of pro-ANP were correlated with worse outcomes. However, administration of ANF (5-27) led to improved hemodynamic parameters and reduced hospital stay duration due to better fluid management .

Eigenschaften

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(4R,10S,16S,19S,22S,28S,31S,34S,37S,40S,49S,52R)-52-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-19-(3-amino-3-oxopropyl)-49-benzyl-28,37-bis[(2S)-butan-2-yl]-31,40-bis(3-carbamimidamidopropyl)-34-(carboxymethyl)-16-(hydroxymethyl)-22-methyl-10-(2-methylpropyl)-6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51-hexadecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50-hexadecazacyclotripentacontane-4-carbonyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C98H156N34O32S2/c1-8-48(5)76-93(161)115-38-71(140)116-50(7)78(146)120-56(26-27-68(100)137)83(151)128-63(42-134)82(150)114-39-73(142)118-58(31-47(3)4)80(148)113-40-74(143)119-66(91(159)125-61(34-69(101)138)87(155)129-65(44-136)89(157)124-60(33-52-21-14-11-15-22-52)86(154)122-57(95(163)164)25-18-30-110-98(106)107)45-165-166-46-67(130-90(158)64(43-135)127-79(147)53(99)41-133)92(160)123-59(32-51-19-12-10-13-20-51)81(149)112-36-70(139)111-37-72(141)117-54(23-16-28-108-96(102)103)84(152)132-77(49(6)9-2)94(162)126-62(35-75(144)145)88(156)121-55(85(153)131-76)24-17-29-109-97(104)105/h10-15,19-22,47-50,53-67,76-77,133-136H,8-9,16-18,23-46,99H2,1-7H3,(H2,100,137)(H2,101,138)(H,111,139)(H,112,149)(H,113,148)(H,114,150)(H,115,161)(H,116,140)(H,117,141)(H,118,142)(H,119,143)(H,120,146)(H,121,156)(H,122,154)(H,123,160)(H,124,157)(H,125,159)(H,126,162)(H,127,147)(H,128,151)(H,129,155)(H,130,158)(H,131,153)(H,132,152)(H,144,145)(H,163,164)(H4,102,103,108)(H4,104,105,109)(H4,106,107,110)/t48-,49-,50-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,76-,77-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAGGONBKRAPXMU-KJZYAOAHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)C(C)CC)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CO)N)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCNC(=N)N)C(=O)O)CC(C)C)CO)CCC(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCNC(=N)N)CC(=O)O)[C@@H](C)CC)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)[C@H](CO)NC(=O)[C@H](CO)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)CC(C)C)CO)CCC(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C98H156N34O32S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30237544
Record name Atrial natriuretic factor (5-27)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30237544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

2386.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89139-54-8
Record name Atrial natriuretic factor (5-27)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089139548
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Atrial natriuretic factor (5-27)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30237544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.